1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea
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Overview
Description
1-(1-{bicyclo[221]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloroacetyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(pyridin-2-ylmethyl)amine
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
- (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol
Uniqueness
1-(1-{bicyclo[221]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea is unique due to its specific bicyclic structure and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-7(14-12(17)15-11(16)6-13)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZROZMKWIYPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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